molecular formula C10H13N5 B14915583 n-Isopropyl-3-(1h-tetrazol-1-yl)aniline

n-Isopropyl-3-(1h-tetrazol-1-yl)aniline

Cat. No.: B14915583
M. Wt: 203.24 g/mol
InChI Key: PBFISRLYYUDLLI-UHFFFAOYSA-N
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Description

n-Isopropyl-3-(1h-tetrazol-1-yl)aniline is an organic compound that features a tetrazole ring attached to an aniline moiety with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-3-(1h-tetrazol-1-yl)aniline typically involves the heterocyclization reaction of primary amines, orthoesters, and azides. One common method is the three-component reaction of primary amines or their salts with orthoesters and sodium azide in an acetic acid medium . This method allows for the formation of tetrazole derivatives under relatively mild conditions.

Industrial Production Methods

Industrial production methods for tetrazole derivatives, including this compound, often involve the use of high-throughput synthesis techniques and optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-3-(1h-tetrazol-1-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group on the aniline moiety, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while reduction of the nitro group on the aniline moiety results in the corresponding amine derivative.

Scientific Research Applications

n-Isopropyl-3-(1h-tetrazol-1-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Isopropyl-3-(1h-tetrazol-1-yl)aniline involves its interaction with molecular targets through the tetrazole ring and aniline moiety. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the aniline moiety can participate in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate biological pathways and exhibit pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Tetrazol-1-yl)aniline: A similar compound with a tetrazole ring attached to an aniline moiety but without the isopropyl group.

    4-(1H-Tetrazol-5-yl)aniline: Another tetrazole derivative with the tetrazole ring attached at a different position on the aniline ring.

    2-(1H-Tetrazol-1-yl)aniline: A compound with the tetrazole ring attached at the ortho position on the aniline ring.

Uniqueness

n-Isopropyl-3-(1h-tetrazol-1-yl)aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

N-propan-2-yl-3-(tetrazol-1-yl)aniline

InChI

InChI=1S/C10H13N5/c1-8(2)12-9-4-3-5-10(6-9)15-7-11-13-14-15/h3-8,12H,1-2H3

InChI Key

PBFISRLYYUDLLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

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